Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt is a complex organic compound with the molecular formula C36H25N9O13S2 and a molecular weight of 855.766 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, primarily focusing on azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, forming quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s vibrant color properties are due to the extensive conjugation of its azo groups, which absorb visible light.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
- Benzoic acid, 3-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
Uniqueness
The uniqueness of Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This specific arrangement of functional groups enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
72829-14-2 |
---|---|
Molecular Formula |
C36H22N9Na3O13S2 |
Molecular Weight |
921.7 g/mol |
IUPAC Name |
trisodium;5-[[4-[[4-[[8-amino-1-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C36H25N9O13S2.3Na/c37-31-30-19(15-28(59(53,54)55)32(31)43-40-23-9-12-25(13-10-23)45(51)52)16-29(60(56,57)58)33(34(30)47)44-41-22-7-5-20(6-8-22)38-35(48)18-1-3-21(4-2-18)39-42-24-11-14-27(46)26(17-24)36(49)50;;;/h1-17,46-47H,37H2,(H,38,48)(H,49,50)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
InChI Key |
OYXBLKZRSIWIMJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.